5-Hydroxy Rosiglitazone Sulfate: Metabolic Profiling & Bioanalytical Protocols
5-Hydroxy Rosiglitazone Sulfate: Metabolic Profiling & Bioanalytical Protocols
Executive Summary
In the development of thiazolidinediones (TZDs) for Type 2 Diabetes, the characterization of metabolic clearance pathways is critical for assessing safety and efficacy. 5-Hydroxy Rosiglitazone Sulfate (CAS 288853-63-4) represents a specific Phase II conjugate metabolite of Rosiglitazone (Avandia). Unlike the parent drug, which is lipophilic and metabolized primarily by CYP2C8, this sulfated entity represents a polar, water-soluble clearance product.
This guide provides a definitive technical overview for researchers quantifying this metabolite. It moves beyond basic identification to cover the mechanistic genesis , handling of the reference standard , and optimized LC-MS/MS methodologies required for rigorous pharmacokinetic (PK) and safety studies.
Part 1: Molecular Identity & Physicochemical Profile
Understanding the chemical nature of CAS 288853-63-4 is prerequisite to successful isolation and detection. It is the sulfate ester of the Phase I metabolite, 5-hydroxy rosiglitazone.
Core Chemical Data
| Property | Specification |
| Chemical Name | 5-Hydroxy Rosiglitazone Sulfate |
| CAS Number | 288853-63-4 |
| Molecular Formula | C₁₈H₁₉N₃O₇S₂ |
| Molecular Weight | 453.49 g/mol |
| Parent Compound | Rosiglitazone (CAS 122320-73-4) |
| Metabolic Phase | Phase II (Conjugation) |
| Solubility | Soluble in DMSO, Methanol; Water (pH dependent) |
| pKa | Acidic (due to sulfate group, typically pKa < 2) |
Structural Significance
The addition of the sulfate group (
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Polarity: Drastically increased polarity reduces retention on reverse-phase columns compared to the parent.
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Ionization: The sulfate moiety is highly acidic, making Negative Electrospray Ionization (ESI-) the mandatory mode for sensitive detection, whereas the parent drug is typically analyzed in Positive mode (ESI+).
Part 2: Metabolic Genesis & Biotransformation
The formation of 5-Hydroxy Rosiglitazone Sulfate illustrates the interplay between Phase I oxidation and Phase II conjugation.
The Biotransformation Pathway
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Phase I (Oxidation): Rosiglitazone undergoes hydroxylation at the pyridine ring (or phenyl ring depending on specific isomer, but CAS 288853-63-4 typically denotes the pyridine-5-hydroxy derivative). This is primarily mediated by CYP2C8 , with minor contribution from CYP2C9.
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Phase II (Sulfation): The newly formed hydroxyl group serves as a substrate for Sulfotransferases (SULTs) , which transfer a sulfonate group from PAPS (3'-phosphoadenosine-5'-phosphosulfate) to the metabolite.
Pathway Visualization
The following diagram illustrates the metabolic cascade from the parent drug to the sulfated conjugate.
Figure 1: Sequential biotransformation of Rosiglitazone to its sulfate conjugate via CYP-mediated oxidation and SULT-mediated conjugation.[1][2]
Part 3: Analytical Methodologies (LC-MS/MS)
As a Senior Application Scientist, I strongly advise against using generic "Rosiglitazone methods" for this sulfate metabolite. The sulfate group requires specific handling to prevent in-source fragmentation and to maximize sensitivity.
Sample Preparation: The "Trap" of Acidification
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Standard Protocol: Protein Precipitation (PPT) or Solid Phase Extraction (SPE).
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Critical Warning: Do NOT use strong acids (like high % Formic Acid or TFA) during extraction or storage. Aryl sulfates can be susceptible to hydrolysis back to the phenol under acidic conditions and heat.
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Recommendation: Use neutral or slightly basic extraction buffers. If PPT is used, dilute the supernatant with water/ammonium acetate to match the initial mobile phase.
Mass Spectrometry Parameters
Unlike Rosiglitazone (which uses ESI+), the sulfate requires ESI Negative mode.
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Negative (-) | Sulfates deprotonate easily ( |
| Precursor Ion (Q1) | 452.1 m/z | Corresponds to |
| Product Ion (Q3) | 372.1 m/z | Loss of neutral |
| Secondary Product | ~97 m/z | |
| Source Temp | 350°C - 450°C | Ensure desolvation without thermal degradation of the sulfate. |
Chromatographic Conditions
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Column: C18 or Phenyl-Hexyl (e.g., Waters XSelect HSS T3 or Phenomenex Kinetex).
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Mobile Phase A: 10mM Ammonium Acetate (pH ~5.5 - 6.0). Avoid 0.1% Formic Acid to prevent on-column hydrolysis.
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Mobile Phase B: Acetonitrile (or Methanol).
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Gradient: Sulfates are more polar. Start at 5-10% B to retain the analyte, ramping to 90% B.
Analytical Workflow Diagram
Figure 2: Optimized bioanalytical workflow emphasizing pH control and negative mode ionization.
Part 4: Applications in Drug Development
Metabolite in Safety Testing (MIST)
Regulatory bodies (FDA/EMA) require the evaluation of disproportionate metabolites. If 5-Hydroxy Rosiglitazone Sulfate is present in humans at significantly higher levels than in toxicology species, it requires separate safety testing.
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Action: Quantify this specific CAS in human vs. animal plasma (rat/dog) to calculate exposure ratios.
Drug-Drug Interaction (DDI) Marker
Since the formation depends on CYP2C8 and SULTs:
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Inhibition of CYP2C8 (e.g., by Gemfibrozil) will decrease the formation of the 5-hydroxy precursor, and subsequently the sulfate.
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Inhibition of SULTs (e.g., by Mefenamic acid) will decrease the sulfate but potentially increase the 5-hydroxy intermediate.
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Protocol: Use CAS 288853-63-4 as a specific endpoint to distinguish between Phase I and Phase II inhibition in hepatocyte assays.
Reference Standard Management
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Storage: Hygroscopic solid. Store at -20°C under inert atmosphere (Nitrogen/Argon).
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Reconstitution: Dissolve in DMSO or Methanol. Avoid aqueous unbuffered solutions for long-term storage to prevent hydrolysis.
References
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Nissen, S. E., & Wolski, K. (2007). Effect of Rosiglitazone on the Risk of Myocardial Infarction and Death from Cardiovascular Causes. The New England Journal of Medicine. Link
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Baldwin, S. J., et al. (1999). Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of rosiglitazone. British Journal of Clinical Pharmacology. Link
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Santa Cruz Biotechnology. (n.d.).[3] 5-Hydroxy Rosiglitazone Sulfate Product Data. SCBT. Link
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U.S. Food and Drug Administration (FDA). (2020). Safety Testing of Drug Metabolites (MIST) Guidance. FDA.gov. Link
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Kim, K. B., et al. (2009).[4] Simultaneous quantification of rosiglitazone and its two major metabolites... in human plasma by LC-MS/MS. Journal of Chromatography B. Link(Note: Referenced for parent drug comparison; Sulfate method requires modification to Negative mode as detailed in text).
Sources
- 1. guidechem.com [guidechem.com]
- 2. PubChemLite - S2 - Explore [pubchemlite.lcsb.uni.lu]
- 3. 5-Hydroxy Rosiglitazone Sulfate | CAS 288853-63-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
